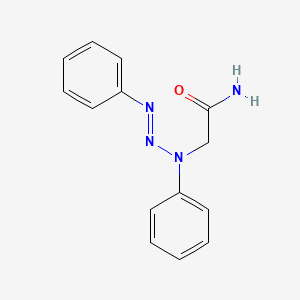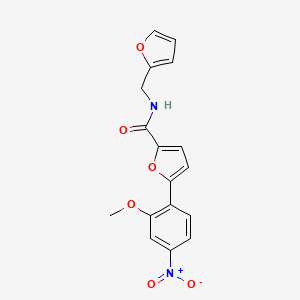![molecular formula C17H14BrN3O3 B5009891 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds structurally related to the specified molecule, involves multi-step synthetic routes starting from commercially available precursors. For example, a rapid synthetic method was established for a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8%. This method optimizes the synthesis, demonstrating the compound's role as a key intermediate in pharmaceutical and chemical applications (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine and related heterocyclic compounds has been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques confirm the structure and enable a deeper understanding of the compound's electronic configuration and geometric parameters, which are crucial for predicting its reactivity and interactions with other molecules (Asiri & Khan, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and application potential. These compounds are involved in reactions such as condensation, cycloaddition, and Michael addition, leading to the formation of diverse heterocyclic systems with varied functional groups. This versatility underscores their utility in synthesizing novel organic molecules with potential biological activity (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for their application in material science and pharmaceutical formulation. For instance, modifications in the pyrimidine core can lead to changes in solubility and thermal stability, which are important for their practical applications (Barakat et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity towards nucleophiles and electrophiles, redox behavior, and acid-base characteristics, are central to their applications in organic synthesis and medicinal chemistry. Studies have shown that modifications at specific positions of the pyrimidine ring can significantly alter these properties, enabling the design of compounds with desired reactivity patterns (Igarashi et al., 2006).
Direcciones Futuras
Future research could focus on further exploring the bioactivities of this compound and its derivatives. Given the wide spectrum of bioactivities exhibited by compounds possessing a dihydropyrimidine (DHPM) core , this compound could potentially have interesting biological properties worth investigating.
Mecanismo De Acción
Target of Action
The primary target of this compound is the LmPTR1 pocket . This is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction . The compound’s interaction with the LmPTR1 pocket can inhibit the function of the enzyme, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the LmPTR1 enzyme. By inhibiting the function of this enzyme, the compound disrupts the normal metabolic processes of the Leishmania parasite, leading to its death . The downstream effects of this disruption are still under investigation.
Result of Action
The result of the compound’s action is the inhibition of the LmPTR1 enzyme, leading to the death of the Leishmania parasite . This makes the compound a potential candidate for the treatment of diseases caused by this parasite, such as leishmaniasis .
Propiedades
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAXDFTCJQKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)
![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)
![N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5009838.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)